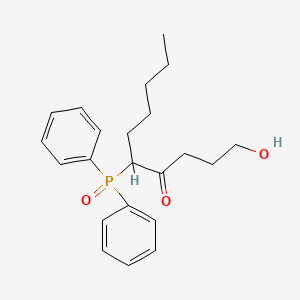
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a decanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one typically involves the reaction of diphenylphosphoryl chloride with a suitable decanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl and carbonyl groups also play a role in the compound’s chemical behavior, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its use in the Curtius rearrangement and peptide synthesis.
Diphenylphosphoryl chloride:
Diphenylphosphoryl hydrazine:
Uniqueness
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the diphenylphosphoryl group and the decanone backbone allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.
Properties
CAS No. |
89625-05-8 |
|---|---|
Molecular Formula |
C22H29O3P |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-diphenylphosphoryl-1-hydroxydecan-4-one |
InChI |
InChI=1S/C22H29O3P/c1-2-3-6-17-22(21(24)16-11-18-23)26(25,19-12-7-4-8-13-19)20-14-9-5-10-15-20/h4-5,7-10,12-15,22-23H,2-3,6,11,16-18H2,1H3 |
InChI Key |
TTYJYBYIBRERPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)CCCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


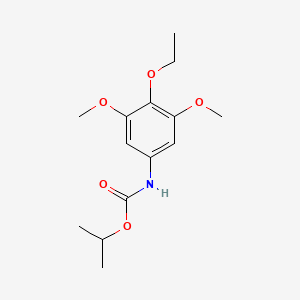
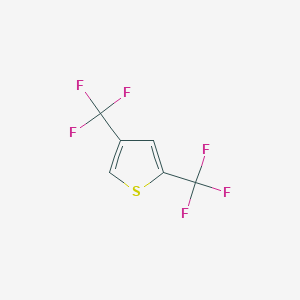
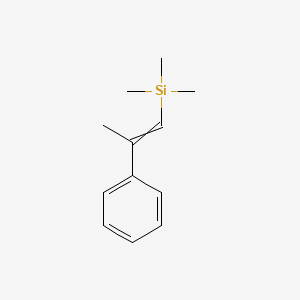
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
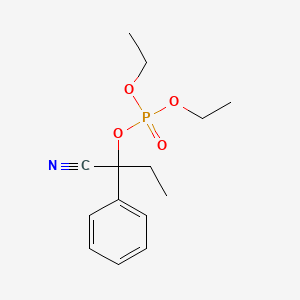
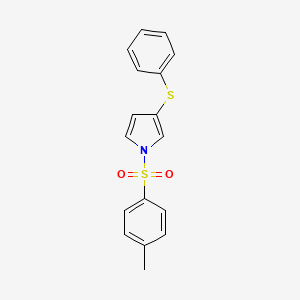
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
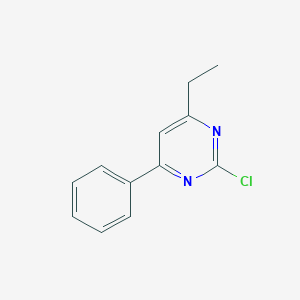



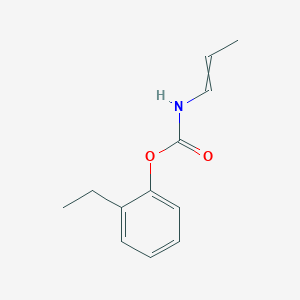
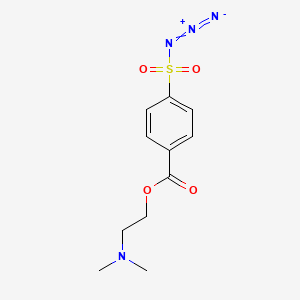
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
